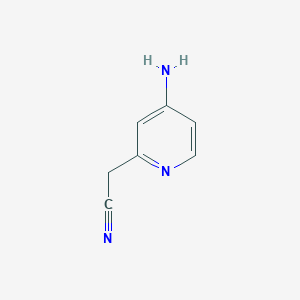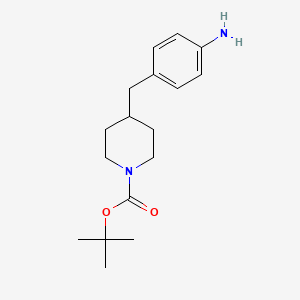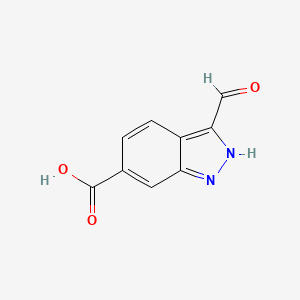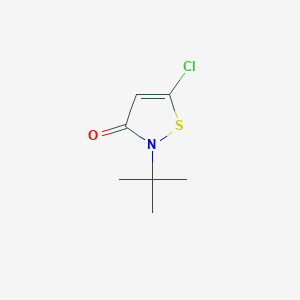
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
“2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the empirical formula C10H8F2O2 . It has a molecular weight of 198.17 . The compound is characterized by a cyclopropane ring substituted with a carboxylic acid group and a 3,4-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring substituted with a carboxylic acid group and a 3,4-difluorophenyl group . The InChI code for this compound is1S/C10H8F2O2/c11-8-2-1-5 (3-9 (8)12)6-4-7 (6)10 (13)14/h1-3,6-7H,4H2, (H,13,14) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.17 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has a complexity of 244 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 2 rotatable bonds .Applications De Recherche Scientifique
Organic Synthesis
- Summary of the Application : “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” is used in the field of organic synthesis, particularly in the synthesis of specific intermediates suitable for the preparation of triazolopyrimidine compounds . An important triazolopyrimidine compound is ticagrelor, which shows pharmaceutical activity by functioning as a P2Y12 receptor antagonist .
- Methods of Application or Experimental Procedures : The synthesis of ticagrelor is demanding. There are five to six known synthetic variants, which are described in the basic patent application . All synthetic approaches utilize the intermediate CPA (trans-^ R,2S)- 2- (3,4-difluorophenyl)cyclopropylamine) of formula VIII as one of the key intermediates .
- Results or Outcomes : Ticagrelor is indicated for the treatment or prevention of thrombotic events, for example stroke, heart attack, acute coronary syndrome or myocardial infection with ST elevation, other coronary artery diseases and arterial thrombosis as well as other disorders related to platelet aggregation .
Nanotechnology
- Summary of the Application : Carboxylic acids, including “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid”, can be used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Methods of Application or Experimental Procedures : The carboxylic acid is used to modify the surface of nanoparticles or nanostructures such as carbon nanotubes and graphene . This modification helps to improve the dispersion and incorporation of these nanostructures in various applications .
- Results or Outcomes : The use of carboxylic acids in nanotechnology has led to the development of new nanomaterials with improved properties and performance .
Polymers
- Summary of the Application : Carboxylic acids are used in the field of polymers. They have applications as monomers, additives, catalysts, etc .
- Methods of Application or Experimental Procedures : Carboxylic acids can be used to modify the properties of polymers. They can be used as monomers in the polymerization process, as additives to improve the properties of the polymer, or as catalysts in various polymer reactions .
- Results or Outcomes : The use of carboxylic acids in polymers has led to the development of new materials with improved properties and performance .
Pharmacological Intermediate
- Summary of the Application : “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” can be used as a pharmacological intermediate . It is utilized as an intermediate of ticagrelor, which is a platelet aggregation inhibitor used for prevention of thrombotic events occurring in people with acute coronary syndrome or myocardial infarction .
- Methods of Application or Experimental Procedures : The compound is synthesized and then used in the preparation of ticagrelor .
- Results or Outcomes : The use of this compound as an intermediate has enabled the production of ticagrelor, a medication used to prevent thrombotic events .
Synthesis of Specific Intermediates
- Summary of the Application : “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” is used in the synthesis of specific intermediates suitable for the preparation of triazolopyrimidine compounds .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of specific intermediates, which are then used in the preparation of triazolopyrimidine compounds .
- Results or Outcomes : The use of this compound in the synthesis of specific intermediates has enabled the production of triazolopyrimidine compounds .
Cell Elongation in Roots
- Summary of the Application : Carboxylic acids, including “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid”, may have a role in cell elongation in roots .
- Methods of Application or Experimental Procedures : The carboxylic acid is applied to roots and its effects on cell elongation are observed .
- Results or Outcomes : The application of carboxylic acids to roots has been observed to potentially influence cell elongation .
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLVZAGSOJLXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




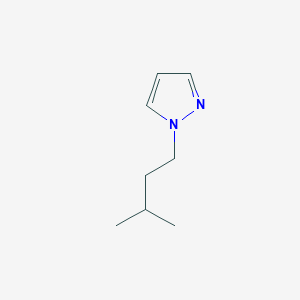
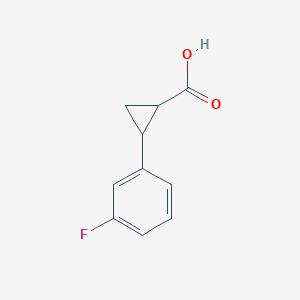


![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
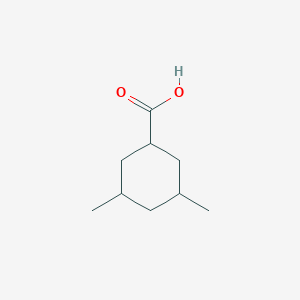
![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

